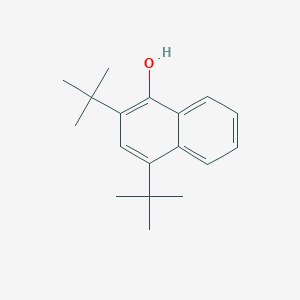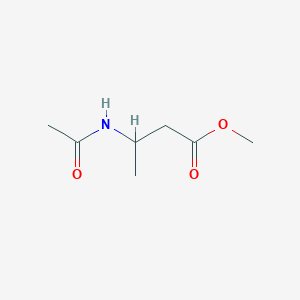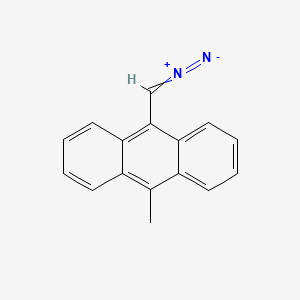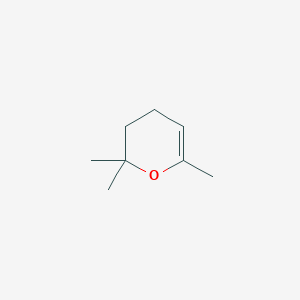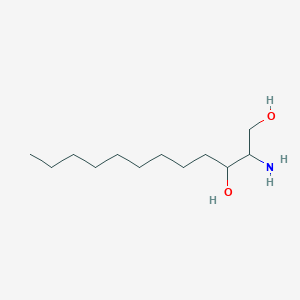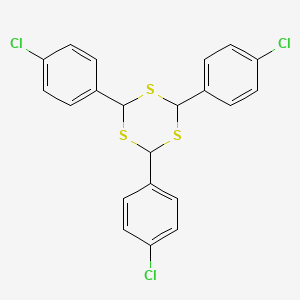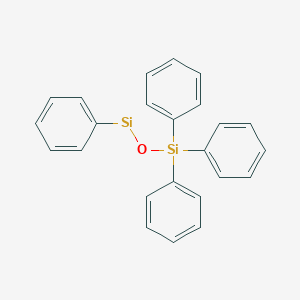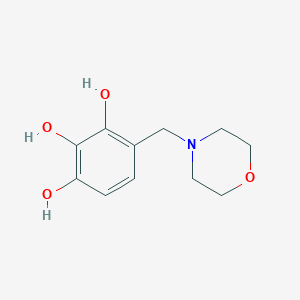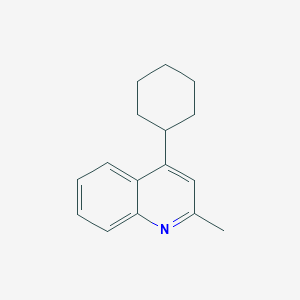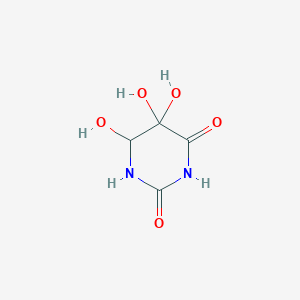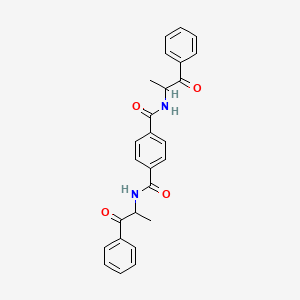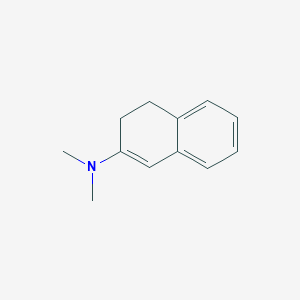
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is a chemical compound with the molecular formula C12H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- typically involves the reduction of 2-naphthylamine derivatives. One common method is the catalytic hydrogenation of 2-naphthylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This process results in the reduction of the naphthalene ring, forming the desired 3,4-dihydro derivative.
Industrial Production Methods
Industrial production of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalenamine derivatives.
Applications De Recherche Scientifique
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: A closely related compound with similar structural features but without the 3,4-dihydro and N,N-dimethyl modifications.
1-Naphthylamine: Another isomer with the amine group attached to a different position on the naphthalene ring.
Naphthalene: The parent hydrocarbon from which these derivatives are synthesized.
Uniqueness
2-Naphthalenamine, 3,4-dihydro-N,N-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3,4-dihydro and N,N-dimethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37948-97-3 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N,N-dimethyl-3,4-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C12H15N/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
QUSLRVPVUZMBTO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=CC=CC=C2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


